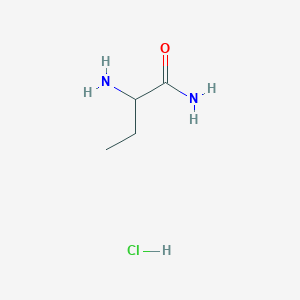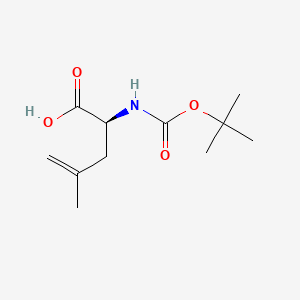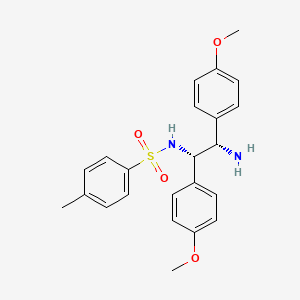
2-Aminobutanamide hydrochloride
Vue d'ensemble
Description
2-Aminobutanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a white to off-white solid that is slightly soluble in water and DMSO. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of the anti-epileptic drug levetiracetam .
Mécanisme D'action
Target of Action
2-Aminobutanamide hydrochloride is a key intermediate necessary for synthesizing the anti-epileptic chiral drug, namely levetiracetam . .
Mode of Action
It is known to be used in the synthesis of levetiracetam , which suggests it may interact with its targets in a way that contributes to the anti-epileptic effects of the final compound
Biochemical Pathways
As an intermediate in the synthesis of levetiracetam , it may be involved in the biochemical pathways related to the functioning of this drug. Levetiracetam is known to modulate synaptic neurotransmission, but the specific pathways influenced by this compound remain to be determined.
Result of Action
As an intermediate in the synthesis of levetiracetam , its primary role may be to contribute to the structure and function of the final compound, rather than exerting direct effects itself.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanamide hydrochloride typically involves the following steps:
Salifying: Hydrogen chloride is introduced into the crude product to obtain this compound with optical activity.
Industrial Production Methods
For industrial production, a biotransformation method is often employed. This method uses L-threonine as the initial raw material to prepare L-2-aminobutyric acid, which is then esterified and subjected to ammonolysis to obtain the target compound . This process is environmentally friendly, cost-effective, and yields a high purity product suitable for large-scale production .
Analyse Des Réactions Chimiques
2-Aminobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common reagents and conditions used in these reactions include thionyl chloride for esterification and hydrogen chloride for salifying . Major products formed from these reactions include 2-aminobutyric acid and its derivatives .
Applications De Recherche Scientifique
2-Aminobutanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of levetiracetam, an anti-epileptic drug.
Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
2-Aminobutanamide hydrochloride is unique due to its specific use in the synthesis of levetiracetam. Similar compounds include:
2-Aminobutyric acid: Used as a precursor in various chemical syntheses.
2-Aminobutyramide: Another intermediate used in pharmaceutical synthesis.
These compounds share similar chemical structures but differ in their specific applications and synthesis routes.
Propriétés
IUPAC Name |
2-aminobutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMIDJFXOYCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89603-48-5 | |
| Record name | 2-aminobutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes for producing 2-Aminobutanamide hydrochloride?
A1: There are two primary synthetic approaches highlighted in the research:
- Starting with L-Threonine: This method utilizes biotransformation to convert L-Threonine into L-2-aminobutyric acid. [] Subsequent esterification and ammonolysis reactions lead to the desired this compound. This approach benefits from the high optical selectivity of biotransformation, resulting in high isomer purity. []
- Synthesizing from Propionaldehyde: This method involves reacting propionaldehyde with ammonia water, ammonium chloride, and sodium cyanide to produce 2-amino butyronitrile. [] Alkaline hydrolysis of the nitrile yields 2-aminobutanamide, which is then reacted with L-tartaric acid to obtain the final L-2-Aminobutanamide hydrochloride. This method is highlighted for its high yield, safety, and cost-effectiveness. []
Q2: How is this compound used in the synthesis of Levetiracetam?
A: Research outlines two main pathways using (S)-2-Aminobutanamide hydrochloride as the chiral starting material for Levetiracetam synthesis: []
- Reaction with 4-chlorobutyryl Chloride: This approach involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in the presence of a base and a phase transfer catalyst (specifically PEG-400). [] This method offers advantages as it avoids the formation of diacetylation impurities, resulting in a shorter reaction time and simpler purification compared to the previous method. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B3178926.png)




![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)






![3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one](/img/structure/B3179030.png)

